1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.424. The purity is usually 95%.
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Scientific Research Applications
Oxo-anion Binding
A study by Wu et al. (2007) explores the anion coordination chemistry of two protonated urea-based ligands, revealing their ability to form adducts with inorganic oxo-acids. This research demonstrates the compound's potential in creating a variety of hydrogen bond motifs, which could be valuable in designing new materials with specific anion binding properties (Wu et al., 2007).
Formation of Hydrogen-Bonded Complexes
Kagechika et al. (1996) designed a molecule that mimics guanylyl-guanosine, highlighting its capacity to form highly associated complexes through hydrogen bonding. This suggests its utility in biochemical applications where precise molecular interactions are crucial (Kagechika et al., 1996).
Unfolding and Dimerization of Heterocyclic Ureas
Research by Corbin et al. (2001) discusses the synthesis and conformational studies of heterocyclic ureas, detailing their unfolding to form multiply hydrogen-bonded complexes. Such studies can provide insights into the structural behavior of similar compounds in solvents, with implications for developing new materials or drugs (Corbin et al., 2001).
Skin Penetration Enhancers
Williams and Barry (1989) investigated urea analogues' role as skin penetration enhancers, providing a foundation for developing new transdermal drug delivery systems. This research highlights the compound's potential to enhance the permeation of drugs through the skin, making it a candidate for further pharmaceutical development (Williams & Barry, 1989).
Corrosion Inhibition
Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in HCl solutions. Their findings suggest that these compounds can effectively inhibit corrosion, making them valuable for applications in materials science and engineering (Mistry et al., 2011).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-7-4-9-17(13-14)22-20(24)23(19-11-6-12-21-19)18-10-5-8-15(2)16(18)3/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYFWFJOLVTMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=CC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.